Trienomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

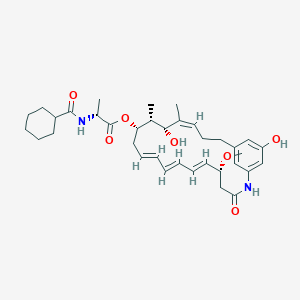

Trienomycin A, also known as this compound, is a useful research compound. Its molecular formula is C36H50N2O7 and its molecular weight is 622.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Trienomycin A has been identified as a potent inhibitor of the STAT3 pathway, which is frequently activated in various cancers, including pancreatic cancer. Research indicates that this compound directly binds to STAT3 and inhibits its phosphorylation at the Tyr705 site, leading to reduced transcriptional activity of STAT3. This mechanism is crucial as STAT3 promotes tumor growth and metastasis in many malignancies.

Key Findings

- Inhibition of Pancreatic Cancer Growth : In vitro studies demonstrated that this compound significantly inhibited colony formation, proliferation, migration, and invasion of pancreatic cancer cell lines. In vivo experiments further confirmed its efficacy by markedly blocking tumor growth in mouse models without evident toxicity at effective doses .

- Cytotoxicity : this compound exhibited a low IC50 value (128 nM) against HeLa cervical cancer cells, indicating strong cytotoxic effects compared to other members of the ansamycin family .

Structure-Activity Relationships

The structure-activity relationship of this compound has been extensively studied to understand how modifications affect its biological activity. The presence of a triene moiety and specific hydroxyl groups are critical for its cytocidal activity.

Comparative Analysis of Derivatives

| Compound | IC50 (HeLa S3) | IC50 (P388) |

|---|---|---|

| This compound | 0.005 µg/ml | 0.2 µg/ml |

| 22-O-methylthis compound | 25.0 µg/ml | 1.6 µg/ml |

| Trienomycin B | 0.2 µg/ml | 1.6 µg/ml |

| Trienomycin C | 0.1 µg/ml | 0.1 µg/ml |

This table illustrates that derivatives of this compound generally exhibit reduced cytotoxicity compared to the parent compound, emphasizing the importance of specific structural features for maintaining activity .

Broader Biological Activities

While primarily recognized for its anticancer properties, this compound's biological profile includes limited antifungal activity against certain strains but lacks significant antibacterial or antiviral effects . This specificity highlights its potential as a targeted therapeutic agent rather than a broad-spectrum antibiotic.

Case Studies

Several studies have documented the therapeutic potential of this compound in various cancer models:

- Pancreatic Cancer : In a study focusing on pancreatic cancer, this compound was shown to inhibit tumor growth effectively while demonstrating minimal toxicity in animal models .

- Cervical Cancer : Another study reported that this compound had an IC50 value significantly lower than other ansamycins against HeLa cells, suggesting its potential as a leading candidate for cervical cancer treatment .

Eigenschaften

Molekularformel |

C36H50N2O7 |

|---|---|

Molekulargewicht |

622.8 g/mol |

IUPAC-Name |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,18,20-22,25-26,28,31-32,34,39,41H,8-10,13,15-17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7+,18-11+,24-14-/t25-,26+,31-,32-,34-/m0/s1 |

InChI-Schlüssel |

WACCDLYIHBADOZ-KOPFIVEKSA-N |

Isomerische SMILES |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

Kanonische SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Synonyme |

19-deoxymycotrienin II trienomycin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.